D-Leu-Ser-Thr-Arg p-nitroanilide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

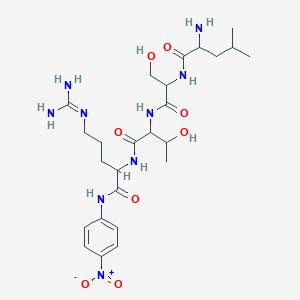

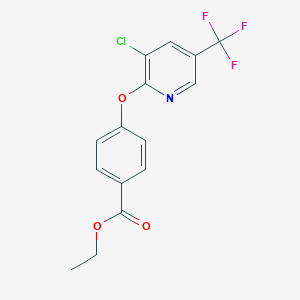

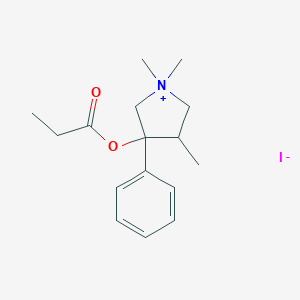

D-Leu-Ser-Thr-Arg p-nitroanilide, also known as LSTR-pNA, is a synthetic peptide substrate that is widely used in biochemical research to study the activity of proteases. This peptide is composed of four amino acids, including D-leucine, serine, threonine, and arginine, and a p-nitroanilide group that serves as a chromogenic reporter molecule. LSTR-pNA is often used as a substrate for serine proteases, such as trypsin and chymotrypsin, and has been shown to be a valuable tool in the study of protease activity, mechanism of action, and inhibition.

Wirkmechanismus

D-Leu-Ser-Thr-Arg p-nitroanilide is a chromogenic substrate that is cleaved by proteases at the peptide bond between the threonine and arginine residues. The cleavage of the peptide bond releases the p-nitroanilide group, which absorbs light at a specific wavelength and generates a colorimetric signal that can be measured using a spectrophotometer. The rate of substrate cleavage is proportional to the activity of the protease and can be used to measure enzyme kinetics and to screen for potential protease inhibitors.

Biochemical and physiological effects:

Proteases play important roles in a wide range of biochemical and physiological processes, including protein degradation, blood clotting, inflammation, and immune response. The activity of proteases is tightly regulated in vivo, and dysregulation of protease activity has been implicated in a variety of disease processes, including cancer, Alzheimer's disease, and viral infections. D-Leu-Ser-Thr-Arg p-nitroanilide has been used to study the physiological and biochemical effects of protease activity and to identify potential targets for therapeutic intervention.

Vorteile Und Einschränkungen Für Laborexperimente

D-Leu-Ser-Thr-Arg p-nitroanilide has several advantages as a substrate for protease activity assays. Firstly, it is a synthetic peptide that can be easily synthesized and modified to optimize substrate specificity. Secondly, the p-nitroanilide group generates a colorimetric signal that is easy to measure using a spectrophotometer, making it a convenient substrate for high-throughput screening assays. However, D-Leu-Ser-Thr-Arg p-nitroanilide also has some limitations. Firstly, it is a synthetic peptide that may not accurately reflect the substrate specificity of natural protease substrates. Secondly, the p-nitroanilide group can interfere with the binding of protease inhibitors, leading to false-positive results.

Zukünftige Richtungen

There are several future directions for the use of D-Leu-Ser-Thr-Arg p-nitroanilide in scientific research. Firstly, the substrate could be modified to improve its specificity for different classes of proteases, such as metalloproteases or cysteine proteases. Secondly, D-Leu-Ser-Thr-Arg p-nitroanilide could be used in combination with other protease substrates and inhibitors to study the activity of protease networks and to identify potential therapeutic targets. Finally, D-Leu-Ser-Thr-Arg p-nitroanilide could be used in vivo to study the role of proteases in disease processes and to develop new protease-targeted therapies.

Synthesemethoden

D-Leu-Ser-Thr-Arg p-nitroanilide can be synthesized using solid-phase peptide synthesis (SPPS), a widely used technique for the chemical synthesis of peptides. This method involves building the peptide chain on a solid support, typically a resin, and coupling each amino acid in a stepwise fashion using a series of chemical reactions. The p-nitroanilide group is typically introduced at the C-terminus of the peptide chain using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a protected form of p-nitroaniline.

Wissenschaftliche Forschungsanwendungen

D-Leu-Ser-Thr-Arg p-nitroanilide has been widely used in scientific research to study the activity of proteases, including serine proteases, cysteine proteases, and metalloproteases. This peptide substrate is commonly used in enzyme assays to measure protease activity and to screen for potential protease inhibitors. D-Leu-Ser-Thr-Arg p-nitroanilide has also been used to study the mechanism of action of proteases, including the kinetics of substrate cleavage and the role of specific amino acid residues in substrate recognition. In addition, D-Leu-Ser-Thr-Arg p-nitroanilide has been used to investigate the physiological and biochemical effects of protease activity, including the role of proteases in disease processes such as cancer and inflammation.

Eigenschaften

CAS-Nummer |

108321-44-4 |

|---|---|

Produktname |

D-Leu-Ser-Thr-Arg p-nitroanilide |

Molekularformel |

C25H41N9O8 |

Molekulargewicht |

595.6 g/mol |

IUPAC-Name |

2-amino-N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29) |

InChI-Schlüssel |

QTQDIOGTLZJSHD-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |

Sequenz |

LSXR |

Synonyme |

D-LEU-SER-THR-ARG P-NITROANILIDE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)

![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)